molecular formula C6H6N4S B3338965 2,1,3-Benzothiadiazole-4,7-diamine CAS No. 19951-39-4

2,1,3-Benzothiadiazole-4,7-diamine

Cat. No. B3338965
CAS RN: 19951-39-4
M. Wt: 166.21 g/mol
InChI Key: YMLZIRYFWNLCQS-UHFFFAOYSA-N
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Description

“2,1,3-Benzothiadiazole-4,7-diamine” is a chemical compound with the molecular formula C6H6N4S . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . This compound is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole-4,7-diamine involves several steps. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4,7-diamine is characterized by a number of properties. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da . The structure is characterized by different relative orientations of the thiophene rings .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole-4,7-diamine undergoes a number of chemical reactions. Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole-4,7-diamine has a density of 1.6±0.1 g/cm3, a boiling point of 387.4±22.0 °C at 760 mmHg, and a flash point of 188.1±22.3 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4,7-diamine, are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .

Organic Solar Cells

BT and its derivatives are also used in the construction of organic solar cells . Their strong electron-withdrawing ability can enhance the performance of these solar cells .

Organic Field-Effect Transistors

These compounds are applicable for the molecular construction of organic field-effect transistors . The electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .

Photovoltaic Applications

Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications .

Fluorescent Sensors

The benzo [c] [1,2,5]thiadiazole (BTZ) motif, which includes 2,1,3-Benzothiadiazole-4,7-diamine, has been used as fluorescent sensors .

Bioimaging Probes

BTZ has also been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalytic Applications

Research has been conducted into the use of BTZ for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Future Directions

The future directions of 2,1,3-Benzothiadiazole-4,7-diamine research could involve the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . Different π-extended molecular systems based on 2,1,3-benzothiadiazole have been built to study fundamental structure–property relationships .

Mechanism of Action

Target of Action

The primary target of 2,1,3-Benzothiadiazole-4,7-diamine is the organic light-emitting diodes (OLEDs) , organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .

Mode of Action

2,1,3-Benzothiadiazole-4,7-diamine interacts with its targets through an intramolecular charge transfer mechanism during light absorption . The electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound affects the photoluminescence pathway . It is used in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . It is also used in the molecular construction of OLEDs, organic solar cells, and organic field-effect transistors .

Pharmacokinetics

It is known that the compound tends to self-assemble into highly ordered crystalline solids .

Result of Action

The introduction of 2,1,3-Benzothiadiazole-4,7-diamine presents an efficient input for the design of red thermally activated delayed fluorescence (TADF) emitters . It also provides benefits for the resulting high-efficiency OLEDs, which show a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m −2 with the emission peak at 636 nm .

Action Environment

The action of 2,1,3-Benzothiadiazole-4,7-diamine can be influenced by environmental factors such as mechanical and thermal stimuli . The compound exhibits varying degrees of responsiveness to these stimuli .

properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZIRYFWNLCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454949
Record name 2,1,3-Benzothiadiazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4,7-diamine

CAS RN

19951-39-4
Record name 2,1,3-Benzothiadiazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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